1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-
Overview
Description
Tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with a cyano group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods such as solvent-free reactions or the use of green chemistry principles. For example, the ex situ generation of hydrogen chloride gas for the deprotection of tert-butyl carbamate groups has been demonstrated as an efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the cyano group can produce a primary amine .
Scientific Research Applications
Tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- involves its interaction with molecular targets and pathways within biological systems. The cyano and hydroxyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and function . The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3S,4S)-3-(dimethylamino)-4-hydroxy-1-pyrrolidinecarboxylate
- Tert-butyl (3S,4R)-3-hydroxy-4-(3-methoxyphenyl)-1-pyrrolidinecarboxylate
- Tert-butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
Uniqueness
Tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both a cyano and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAAPLIYEFPNBA-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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